Dopamine D3 Receptor Affinity and Selectivity
The 5-azaspiro[2.4]heptane core, a close regioisomer of the 4-azaspiro[2.4]heptane scaffold, provides high affinity and selectivity for the dopamine D3 receptor (D3R) when incorporated into 1,2,4-triazolyl derivatives. In a study by Micheli et al., a lead compound from this series demonstrated a D3R binding affinity (pKi) of 8.9 [1]. Critically, this compound exhibited 30-fold selectivity for D3R over the closely related D2 receptor (D2R pKi = 6.4) [1]. This selectivity is directly attributed to the spirocyclic core, as compounds lacking this rigid motif showed significantly reduced selectivity [1].
| Evidence Dimension | Receptor Binding Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 8.9 (for a 1,2,4-triazolyl 5-azaspiro[2.4]heptane derivative) |
| Comparator Or Baseline | D2 Receptor pKi = 6.4 (same compound) |
| Quantified Difference | 30-fold selectivity for D3R over D2R |
| Conditions | Radioligand binding assay using human cloned D3 and D2 receptors expressed in CHO cells. |
Why This Matters
This demonstrates the potential of the azaspiro[2.4]heptane scaffold to deliver high-affinity ligands with target selectivity, a critical parameter for minimizing off-target effects in neurological drug development.
- [1] Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(17), 7831-7848. View Source
